An In-depth Technical Guide to the Physicochemical Properties of Bis(triphenyltin)sulfide for Research
An In-depth Technical Guide to the Physicochemical Properties of Bis(triphenyltin)sulfide for Research
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of Bis(triphenyltin)sulfide, a significant organotin compound in research and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
Molecular and Structural Characteristics
The triphenyltin group imparts significant steric bulk and lipophilicity to the molecule, influencing its solubility and reactivity. The tin-sulfur bond is a key feature, susceptible to cleavage in certain chemical reactions, making the compound a useful source of sulfur.
Physicochemical Properties
Precise experimental data for the physicochemical properties of Bis(triphenyltin)sulfide are not extensively documented. However, data from closely related compounds provide valuable estimations.
| Property | Value/Description | Source/Analogue |
| Molecular Formula | C₃₆H₃₀SSn₂ | - |
| Molecular Weight | 732.15 g/mol | - |
| Appearance | Expected to be a white crystalline solid | Analogy with other organotin compounds |
| Melting Point | Estimated: 120-135 °C | Based on Bis(tricyclohexyltin) sulfide (130-132 °C)[2] and Bis-(triphenyltin) oxide (122-123.5 °C)[3] |
| Boiling Point | High boiling point, likely decomposes upon heating | General property of high molecular weight organometallic compounds |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like toluene, dichloromethane, and diethyl ether. Less soluble in alcohols. | Based on Bis(tricyclohexyltin) sulfide[2] and general properties of triphenyltin compounds |
| Stability | Stable at room temperature. Sensitive to strong oxidizing agents. | General chemical knowledge |
Synthesis and Purification
Bis(triphenyltin)sulfide can be synthesized through the reaction of a triphenyltin halide with a sulfur source. A common and effective method involves the treatment of triphenyltin chloride with sodium sulfide.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Bis(triphenyltin)sulfide.
Detailed Experimental Protocol: Synthesis of Bis(triphenyltin)sulfide
This protocol is adapted from the synthesis of Bis(tricyclohexyltin) sulfide.[2]
Materials:
-
Triphenyltin chloride (10.0 g, 25.9 mmol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (3.1 g, 12.9 mmol)
-
95% Ethanol (150 mL)
-
Dichloromethane (for recrystallization)
-
Methanol (for recrystallization)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard glassware for recrystallization
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenyltin chloride (10.0 g, 25.9 mmol) and 95% ethanol (150 mL).
-
Stir the mixture at room temperature until the triphenyltin chloride is fully dissolved.
-
Add sodium sulfide nonahydrate (3.1 g, 12.9 mmol) to the solution.
-
Heat the reaction mixture to reflux with continuous stirring for 2 hours. A precipitate may form during the reaction.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold 95% ethanol and then with distilled water to remove any unreacted sodium sulfide and sodium chloride byproduct.
-
Dry the crude product in a vacuum oven.
-
For purification, recrystallize the crude solid from a mixture of dichloromethane and methanol to afford pure Bis(triphenyltin)sulfide as a white crystalline solid.
Reactivity and Applications
The primary utility of Bis(triphenyltin)sulfide in synthetic chemistry stems from its role as a sulfurating agent. In the presence of a Lewis acid, such as boron trichloride, it can efficiently convert carbonyl compounds into their corresponding thiocarbonyls.
Reactivity as a Sulfurating Agent
Caption: Thionation of a carbonyl compound using Bis(triphenyltin)sulfide and Boron Trichloride.
This reactivity makes Bis(triphenyltin)sulfide a valuable reagent for the synthesis of thioketones, thioaldehydes, and other sulfur-containing organic molecules.[2] It also serves as a precursor for the synthesis of metal sulfide nanomaterials.[4]
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of Bis(triphenyltin)sulfide.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR: The proton and carbon NMR spectra will be dominated by the signals of the phenyl groups. The aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm in the ¹H NMR spectrum. The ¹³C NMR spectrum will show characteristic signals for the ipso, ortho, meta, and para carbons of the phenyl rings.
-
¹¹⁹Sn NMR: This is a crucial technique for the characterization of organotin compounds.[5] For a four-coordinate tin atom in a triphenyltin(IV) compound, the ¹¹⁹Sn chemical shift is expected in a specific range.[5][6] The precise chemical shift can provide insights into the electronic environment of the tin nucleus.
5.2 Infrared (IR) Spectroscopy
The IR spectrum of Bis(triphenyltin)sulfide will exhibit characteristic absorption bands for the phenyl groups, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[7] The key feature to identify would be the Sn-S stretching vibration, which is expected in the far-IR region. Additionally, bands corresponding to Sn-C vibrations are also anticipated.[8]
5.3 Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of Bis(triphenyltin)sulfide. The fragmentation pattern would likely show the loss of phenyl groups and the cleavage of the Sn-S bond.
Safety and Handling
Organotin compounds, including triphenyltin derivatives, are known to be toxic.[9] Appropriate safety precautions must be taken when handling Bis(triphenyltin)sulfide.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
Bis(triphenyltin)sulfide is a valuable organotin reagent with significant applications in organic synthesis as a sulfurating agent. While comprehensive data on its physicochemical properties are somewhat limited, a clear understanding of its structure, synthesis, and reactivity can be established through analogy with related compounds and the available literature. This guide provides a foundational understanding for researchers to effectively utilize and characterize this compound in their work.
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